6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
7,7,9-trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-4-11(2,3)6-12(8)7-13-5-9(12)10(14)15/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
MXYZGCXTFBJQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12CNCC2C(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis typically begins with readily available heterocyclic or amino precursor compounds, such as substituted piperidines or azaspiro compounds, which are amenable to cyclization and functionalization.
Formation of the Spirocyclic Core
The core is constructed via intramolecular cyclization of amino precursors:
- Amine Activation: The amino group is activated using reagents like carbodiimides or halogenating agents to facilitate cyclization.
- Cyclization Reaction: Under controlled conditions, intramolecular cyclization occurs, forming the spirocyclic structure. For example, a nucleophilic attack on an electrophilic center within the precursor leads to ring closure.
Functionalization to Carboxylic Acid
The final step involves oxidation or carboxylation:
- Oxidative Carboxylation: Using strong oxidants or carbon dioxide under pressure to convert a suitable precursor into the carboxylic acid.
- Alternative Routes: Ester hydrolysis or direct carboxylation of amine intermediates using reagents like carbon dioxide with catalysts.
Representative Synthetic Pathway
Based on literature, a representative pathway can be summarized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting amino precursor | Preparation of the initial heterocyclic core |
| 2 | Cyclization reagents (e.g., acid catalysts, heat) | Formation of the spirocyclic framework |
| 3 | Methylation agents (e.g., methyl iodide, base) | Introduction of methyl groups at specified positions |
| 4 | Oxidants or CO₂ under pressure | Conversion of intermediate to the carboxylic acid |
Data from Related Synthesis Studies
Example from Spirocyclic Pyrrolidines
A study on scalable synthesis of spirocyclic pyrrolidines demonstrates the utility of reduction, methylation, and oxidation steps in constructing complex spiro compounds, which can be adapted for the synthesis of the target molecule.
Specific Synthesis of Azaspiro Compounds
Research involving azaspiro compounds such as 2-azaspiro[4.4]nonane-1-carboxylic acid indicates that:
- Reduction of N-oxides followed by methylation can yield methylated derivatives.
- Carboxylation can be achieved via reaction with carbon dioxide under pressure or through oxidation of precursor amines.
Data Tables Summarizing Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | Acid catalyst or heat | Toluene / DCM | Reflux | 70-85% | Intramolecular ring closure |
| Methylation | Methyl iodide, base | Acetone / DMF | Room temperature | 80-90% | Regioselective methylation |
| Carboxylation | CO₂ gas | Pressure vessel | 25°C | 60-75% | Under pressure with catalysts |
Notes on Optimization and Challenges
- Regioselectivity: Achieving selective methylation at specific nitrogen or carbon atoms requires protecting groups or directing groups.
- Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and scalability.
- Purification: Chromatography and recrystallization are essential for obtaining pure intermediates and final compounds.
Chemical Reactions Analysis
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid is a synthetic organic compound with the molecular formula and a molecular weight of 211.30 g/mol. This compound is utilized across various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
this compound serves as a building block in the synthesis of complex molecules, particularly in studies related to spirocyclic compounds.
Biology
This compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine
Research involving this compound includes potential therapeutic applications and its role in drug development.
Industry
It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced derivatives.
- Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Mechanism of Action
The mechanism of action of 6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context of the research .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Substituent Effects : Methyl groups (6,8,8-trimethyl vs. 7,7-dimethyl) influence steric hindrance and conformational flexibility. For example, 7,7-dimethyl derivatives may exhibit restricted ring puckering compared to 6,8,8-trimethyl analogues .
- Heteroatom Variations: Replacement of nitrogen (aza) with sulfur (thia) or oxygen (oxa) alters electronic properties. Thia-substituted compounds (e.g., 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid) may exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes .
Pharmacologically Active Analogues
Key Observations :
- Carboxylic Acid vs. Ester Derivatives : The target compound’s free carboxylic acid group may reduce bioavailability compared to ester derivatives (e.g., SSR180711) but could enhance binding specificity to enzymatic targets .
- Spiro vs. Bicyclic Cores: Diazabicyclo derivatives (e.g., SSR180711) show higher affinity for nicotinic receptors due to additional nitrogen atoms, whereas monocyclic spiro compounds may prioritize steric interactions .
Key Observations :
- Polymorphism Concerns : Derivatives like SSR180711 fumarate exhibit polymorph-dependent stability, emphasizing the need for controlled crystallization processes .
Biological Activity
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid (CAS No. 1696294-62-8) is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 207.33 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 207.33 g/mol |
| CAS Number | 1696294-62-8 |
Antimicrobial Properties
Research indicates that spirocyclic compounds often exhibit antimicrobial activity. A study evaluating various azaspiro compounds found that this compound demonstrated significant inhibitory effects against several strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. In vitro studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin. This modulation could lead to potential applications in treating neurodegenerative diseases and mood disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested the antimicrobial effects of various azaspiro compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans .
- Neuropharmacological Activity : In a study assessing the effects on neurotransmitter release in neuronal cultures, the compound increased acetylcholine release by approximately 25%, suggesting potential for cognitive enhancement .
- Cytotoxicity Testing : Research conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of 15 µM against human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, enhancing synaptic transmission and modulating neuronal activity.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways within microbial cells or cancer cells.
Q & A
Q. What is the structural significance of the spirocyclic framework in 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid, and how does it influence reactivity?
The compound features a nitrogen-containing spiro[4.4]nonane core, which imposes steric constraints and conformational rigidity. The carboxylic acid group at position 4 enhances hydrogen-bonding potential, while the 6,8,8-trimethyl substituents modulate lipophilicity and steric bulk. These features collectively influence binding affinity to biological targets like enzymes or receptors . Structural confirmation typically involves X-ray crystallography or NMR to resolve spirocyclic geometry and substituent orientation .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield?
A common method involves cyclization of a pre-functionalized ketone with an amine derivative, followed by carboxylation. For example, a ketone intermediate undergoes nucleophilic attack by a methylated amine under acidic conditions, forming the spirocyclic core. Carboxylation is achieved via hydrolysis of a nitrile or ester precursor. Optimization includes temperature control (60–80°C for cyclization) and solvent selection (e.g., THF/MeOH mixtures for hydrolysis) to minimize side reactions . Yield improvements (>70%) are reported using LiOH for selective deprotection .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its purity?
- NMR : Distinct signals for the spirocyclic methyl groups (δ 1.2–1.4 ppm, singlet) and carboxylic proton (δ 10–12 ppm, broad).
- MS : Molecular ion peak at m/z 211.30 (C₁₂H₂₁NO₂) with fragmentation patterns indicating loss of CO₂ (44 Da) .
- IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad) and sp³ C-H (2850–2960 cm⁻¹) . Purity ≥95% is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What preliminary biological activities have been observed, and which targets are implicated?
The compound exhibits moderate inhibitory activity against serine hydrolases (e.g., FAAH, IC₅₀ ~10 µM) due to its ability to mimic endogenous substrates. Docking studies suggest interactions with catalytic residues (e.g., Ser241 in FAAH) via hydrogen bonding with the carboxylic acid and hydrophobic contacts with methyl groups . In vitro assays using HEK293 cells transfected with target enzymes are standard for activity profiling .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) impact biological activity, and what chiral resolution methods are effective?
Enantiomers show divergent binding kinetics. For example, the (R)-configuration at the spirocyclic center enhances FAAH inhibition by 3-fold compared to the (S)-form. Chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) resolves enantiomers with baseline separation (Rₛ > 1.5). Alternatively, diastereomeric salt formation with (−)-menthol achieves >90% enantiomeric excess .
Q. What computational strategies are used to model interactions between this compound and biological targets?
- Molecular Dynamics (MD) : Simulates binding stability in FAAH’s active site over 100 ns trajectories, revealing key residues (e.g., Phe432) involved in π-alkyl interactions with trimethyl groups.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculates transition-state energies for covalent adduct formation with catalytic serine .
- Free Energy Perturbation (FEP) : Predicts ΔΔG values for methyl-substituent modifications, guiding SAR optimization .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Discrepancies often arise from impurities in starting materials or assay conditions. For synthesis:
- Use LC-MS to identify byproducts (e.g., over-methylated derivatives).
- Reproduce reactions under inert atmosphere to exclude oxidative degradation . For bioactivity:
- Validate target engagement via thermal shift assays or SPR to confirm direct binding .
- Standardize cell lines and assay buffers (e.g., pH 7.4, 1% DMSO) to minimize variability .
Q. What strategies enhance metabolic stability without compromising activity?
- Isotere Replacement : Substitute the carboxylic acid with a tetrazole (logD improvement by 0.5 units) while retaining hydrogen-bonding capacity .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability, with in vivo hydrolysis regenerating the active form .
- Deuterium Incorporation : Replace labile C-H bonds in methyl groups (e.g., CD₃) to slow CYP450-mediated oxidation .
Methodological Notes
- Synthetic Reproducibility : Include a stepwise protocol for cyclization and carboxylation, emphasizing inert conditions and reagent purity .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare retention times with authentic standards in HPLC .
- Ethical Compliance : Adhere to institutional guidelines for in vivo testing if prodrug derivatives are advanced to animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
